Increased Lipophilicity (XLogP3) Relative to the Non-Fluorinated Parent Scaffold
The (R)-7-fluoro compound exhibits a higher computed lipophilicity (XLogP3 = 1.4) compared to the non-fluorinated parent 2,3,4,5-tetrahydro-1-benzoxepin-5-amine (XLogP3 = 1.3) [1][2]. This quantifiable increase in lipophilicity, driven by fluorine substitution, is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement and blood-brain barrier penetration in CNS programs. The added fluorine also contributes an additional hydrogen-bond acceptor site (HBA = 3 vs. HBA = 2 for the parent), which can modulate binding interactions with target proteins through orthogonal polar contacts.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.4; HBA = 3 |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine (parent): XLogP3 = 1.3; HBA = 2 |
| Quantified Difference | ΔXLogP3 = +0.1; ΔHBA = +1 |
| Conditions | Computed properties (PubChem release 2025.04.14); XLogP3 algorithm version 3.0 |
Why This Matters
Procurement of the (R)-7-fluoro variant is essential when SAR studies require a defined increase in lipophilicity and an additional hydrogen-bond acceptor relative to the parent scaffold, without altering the core ring system.
- [1] PubChem. 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. CID 18071400. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/1016689-92-1 View Source
- [2] PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine. CID 15619698. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/145348-77-2 View Source
